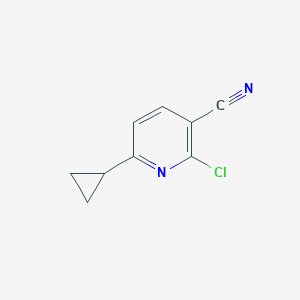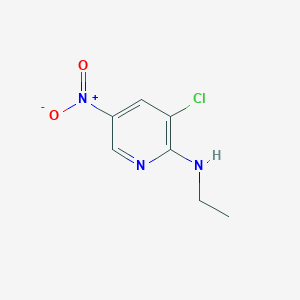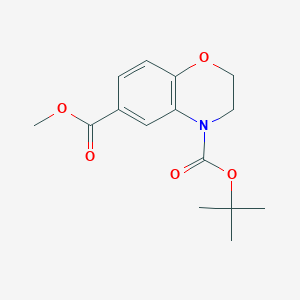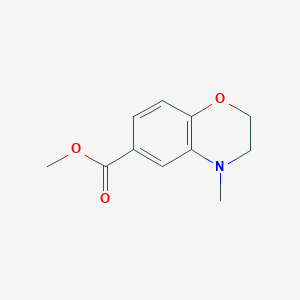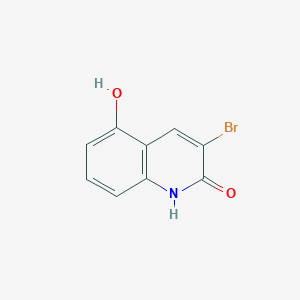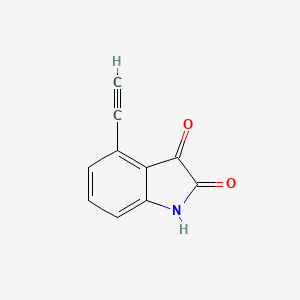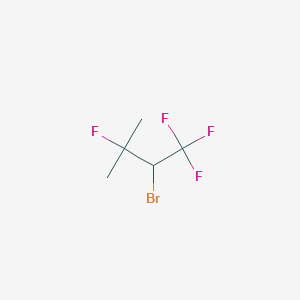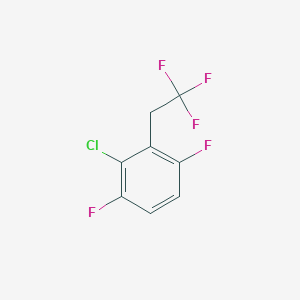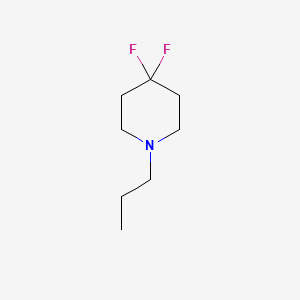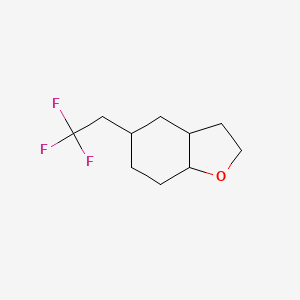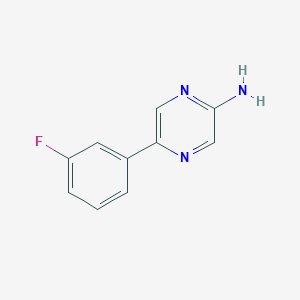
5-(3-Fluorophenyl)pyrazin-2-amine
Übersicht
Beschreibung
“5-(3-Fluorophenyl)pyrazin-2-amine” is a chemical compound that has been mentioned in the context of various scientific research . It is a pyridine derivative, which are important intermediates with many applications in the chemical industry . Pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Synthesis Analysis
The synthesis of pyridine derivatives like “5-(3-Fluorophenyl)pyrazin-2-amine” can be achieved through various methods. One promising method involves the use of whole cells of Burkholderia sp. MAK1, which have shown the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “5-(3-Fluorophenyl)pyrazin-2-amine” is represented by the formula C10H8FN3 . More detailed information about its molecular structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Fluorophenyl)pyrazin-2-amine” are not explicitly mentioned in the retrieved papers. For detailed information, one can refer to databases like PubChem .Wissenschaftliche Forschungsanwendungen
Synthesis and Electronic Properties
- Facile Synthesis of Pyrazine Analogs: A Suzuki cross-coupling reaction was used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, where the intermediate compound was prepared by condensing pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. This study provided insights into the electronic and nonlinear optical properties of these compounds through density functional theory (DFT) calculations (Ahmad et al., 2021).
Cancer Research
- Regioisomeric Switching and Cancer Kinase Activity: A study found that switching the regioisomeric position in pyrazole derivatives led to a loss of p38α MAP kinase inhibition but revealed activity against important cancer kinases, indicating potential for novel anticancer programs (Abu Thaher et al., 2012).
Metabolism and Genotoxicity Studies
- Genotoxicity of Pyrazine Derivatives: A study on 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a potent 5-HT2C agonist, highlighted its genotoxic potential in the Salmonella Ames assay. The research provided a mechanistic basis for the mutagenicity of the compound, which is important for understanding its safety profile (Kalgutkar et al., 2007).
Structural Studies
- Crystal Structure Analysis: Research on 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile, a structurally related compound, provided insights into its molecular conformation and intermolecular interactions, which are essential for understanding the properties and potential applications of such molecules (Vishnupriya et al., 2013).
Tuberculostatic Activity
- Tuberculostatic Pyrazine Derivatives: A study explored the synthesis of potentially tuberculostatic pyrazine derivatives starting from 2-chloro-3-cyanopyrazine. The research found significant tuberculostatic activity in some of these compounds, particularly compound 5b, which demonstrated high efficacy (Foks et al., 2005).
Anti-inflammatory and Analgesic Activities
- Synthesis and Evaluation of Anti-inflammatory Compounds: The synthesis of imidazolyl acetic acid derivatives, including a compound with a 4-fluorophenyl group, demonstrated significant anti-inflammatory and analgesic activities. This research is relevant for developing new therapeutics in pain management (Khalifa & Abdelbaky, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUDRFRHIQAAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





